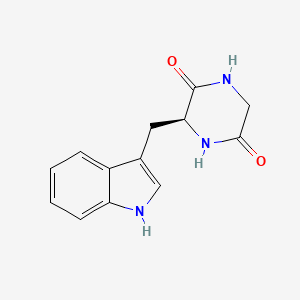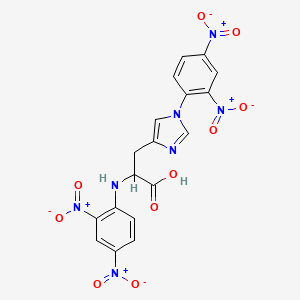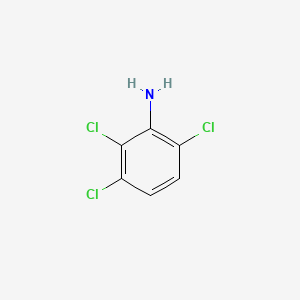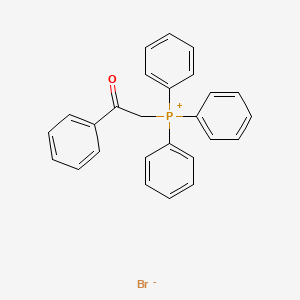
Cyclo(-Gly-Trp)
Übersicht
Beschreibung
(S)-3-((1H-Indol-3-yl)methyl)piperazine-2,5-dione is a cyclic dipeptide, also known as a 2,5-diketopiperazine, composed of glycine and tryptophan. These cyclic dipeptides are the smallest cyclic peptides and are widely present in nature. They exhibit a variety of biological and pharmacological activities, such as antibacterial, antiviral, antitumoral, and antioxidant properties .
Wissenschaftliche Forschungsanwendungen
(S)-3-((1H-Indol-3-yl)methyl)piperazine-2,5-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in cellular processes and interactions with proteins.
Medicine: Investigated for its potential therapeutic effects, such as antibacterial and antitumoral activities.
Industry: Utilized in the development of nanodevices and drug delivery systems
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(S)-3-((1H-Indol-3-yl)methyl)piperazine-2,5-dione can be synthesized through the cyclization of a linear dipeptide composed of glycine and tryptophan. The synthesis typically involves the formation of a peptide bond between the carboxyl group of glycine and the amino group of tryptophan, followed by cyclization to form the diketopiperazine ring. The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond .
Industrial Production Methods
Industrial production of cyclo(glycyltryptophyl) may involve fermentation processes using microorganisms such as Talaromyces thermophilus, which naturally produce this compound. The fermentation process can be optimized to increase the yield of cyclo(glycyltryptophyl) by adjusting factors such as temperature, pH, and nutrient availability .
Analyse Chemischer Reaktionen
Types of Reactions
(S)-3-((1H-Indol-3-yl)methyl)piperazine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The indole ring of tryptophan can be oxidized to form different products.
Reduction: The diketopiperazine ring can be reduced under specific conditions.
Substitution: The hydrogen atoms on the indole ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or nitro compounds.
Major Products Formed
Oxidation: Oxidized derivatives of the indole ring.
Reduction: Reduced diketopiperazine derivatives.
Substitution: Substituted indole derivatives.
Wirkmechanismus
The mechanism of action of cyclo(glycyltryptophyl) involves its interaction with various molecular targets and pathways. It can form hydrogen bonds with proteins and other biomolecules, influencing their structure and function. The compound’s biological activities, such as antibacterial and antitumoral effects, are thought to result from its ability to disrupt cellular processes and inhibit the growth of pathogens .
Vergleich Mit ähnlichen Verbindungen
(S)-3-((1H-Indol-3-yl)methyl)piperazine-2,5-dione can be compared with other cyclic dipeptides, such as:
Cyclo(glycylphenylalanyl): Composed of glycine and phenylalanine, exhibiting similar biological activities.
Cyclo(tryptophyltyrosyl): Composed of tryptophan and tyrosine, known for its antioxidant properties.
Cyclo(tryptophyltryptophyl): Composed of two tryptophan molecules, showing unique structural and functional characteristics.
(S)-3-((1H-Indol-3-yl)methyl)piperazine-2,5-dione is unique due to its specific combination of glycine and tryptophan, which imparts distinct biological and pharmacological properties.
Eigenschaften
IUPAC Name |
3-(1H-indol-3-ylmethyl)piperazine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c17-12-7-15-13(18)11(16-12)5-8-6-14-10-4-2-1-3-9(8)10/h1-4,6,11,14H,5,7H2,(H,15,18)(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFQZEERDQXQTLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(C(=O)N1)CC2=CNC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70314621, DTXSID20877150 | |
| Record name | 3-(1H-indol-3-ylmethyl)piperazine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70314621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CYCLO(TRP-GLY) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20877150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7451-73-2 | |
| Record name | Cyclic glycyl-L-tryptophan | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=286599 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(1H-indol-3-ylmethyl)piperazine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70314621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of finding Cyclo(glycyltryptophyl) in both a thermophilic fungus and a carnivorous fungus?
A: The presence of Cyclo(glycyltryptophyl) in such diverse fungal species as Talaromyces thermophilus [] and Arthrobotrys entomopaga [] suggests a potentially conserved biological role across different fungal taxa. This could indicate a fundamental function within fungal biology, such as signaling, defense, or metabolism. Further research is needed to elucidate the specific roles of this compound in these different fungal species.
Q2: The research on Arthrobotrys entomopaga mentions Cyclo(glycyltryptophyl) being reported for the first time in carnivorous fungi. What are the potential implications of this finding for understanding fungal predation?
A: The discovery of Cyclo(glycyltryptophyl) in a carnivorous fungus opens up intriguing avenues for future research. Does this compound play a role in attracting nematodes, similar to the attracting abilities observed for blumenol A and paganin A in the same study []? Could it be involved in the fungus's ability to paralyze or digest its prey? Further investigation is required to uncover the specific function of Cyclo(glycyltryptophyl) in the context of fungal predation.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Methyl n-[(benzyloxy)carbonyl]valyltyrosinate](/img/structure/B1582207.png)

![2-Methyl-2-{[(e)-phenylmethylidene]amino}propan-1-ol](/img/structure/B1582210.png)





